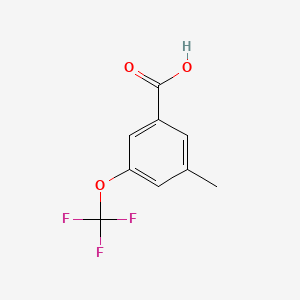

3-Methyl-5-(trifluoromethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-(trifluoromethoxy)benzoic acid is a chemical compound that belongs to the family of aromatic carboxylic acids. It is characterized by a benzene ring substituted with a carboxylic acid group, a methyl group, and a trifluoromethoxy group. The presence of the trifluoromethoxy group suggests that it may have unique physical and chemical properties, such as increased electronegativity and potential for various chemical reactions.

Synthesis Analysis

The synthesis of related aromatic carboxylic acids has been reported in the literature. For instance, the synthesis of 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid involves the substitution of hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl and pyridyl moieties, respectively . Although the synthesis of 3-Methyl-5-(trifluoromethoxy)benzoic acid is not directly described, similar synthetic strategies could potentially be applied, such as the selective functionalization of the benzene ring followed by the introduction of the trifluoromethoxy group.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, lanthanide complexes synthesized from derivatives of 3,5-dihydroxy benzoates have been structurally authenticated by single-crystal X-ray diffraction . These studies provide insights into the coordination environment and the overall geometry of the molecules. The molecular structure of 3-Methyl-5-(trifluoromethoxy)benzoic acid would likely exhibit similar aromatic characteristics with the influence of electron-withdrawing groups affecting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of aromatic carboxylic acids can be quite diverse. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation when treated with n-butyl lithium–potassium tert-butoxide . This suggests that the position para to the carboxylate group is activated towards nucleophilic substitution reactions. The presence of the trifluoromethoxy group in 3-Methyl-5-(trifluoromethoxy)benzoic acid would likely influence its reactivity, potentially leading to selective metalation or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic carboxylic acids can be significantly altered by the introduction of fluorinated groups. For example, a compound with a thermotropic cubic phase was synthesized by incorporating partially perfluorinated alkoxy moieties, which exhibits a sequence of isotropic, cubic, and hexagonal columnar phases . The trifluoromethoxy group in 3-Methyl-5-(trifluoromethoxy)benzoic acid would contribute to its unique properties, such as solubility, melting point, and potential for forming liquid crystalline phases.

Applications De Recherche Scientifique

Electrochemical Oxidation and Synthesis

- 3,4-Dihydroxybenzoic acid has been studied for its electrochemical oxidation, leading to the synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives in aqueous media. This study provides insights into the electrochemical synthesis of compounds related to 3-Methyl-5-(trifluoromethoxy)benzoic acid (Fotouhi, Nematollahi, & Heravi, 2007).

Selective Metalation and Synthesis

- Research on the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids demonstrates selective deprotonation, contributing to the synthesis of substituted benzoic acids like 3-Methyl-5-(trifluoromethoxy)benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Coordination Polymers

- Studies on coordination polymers based on deprotonated benzoic acids provide insights into the synthesis and properties of materials potentially involving 3-Methyl-5-(trifluoromethoxy)benzoic acid derivatives (He et al., 2020).

Liquid Crystalline Phases

- Research on the synthesis of liquid crystalline benzoate derivatives provides information on the formation of mesophases, which may be relevant to the study of 3-Methyl-5-(trifluoromethoxy)benzoic acid derivatives (Beginn, Zipp, & Möller, 2000).

Supramolecular Structures

- Studies on the self-assembly of semifulorinated tapered monodendrons, involving benzoic acid derivatives, explore the creation of supramolecular columnar dendrimers, offering potential applications for 3-Methyl-5-(trifluoromethoxy)benzoic acid (Percec, Johansson, Ungar, & Zhou, 1996).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-2-6(8(13)14)4-7(3-5)15-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLLNMRZSFBMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650453 |

Source

|

| Record name | 3-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(trifluoromethoxy)benzoic acid | |

CAS RN |

916420-51-4 |

Source

|

| Record name | 3-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)